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Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

Cat. No.: B12062845
M. Wt: 293.4 g/mol
InChI Key: IMUWWRYDTMVXMS-UHFFFAOYSA-N
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Description

Significance of Bis[(2,2,2-trifluoroacetyl)oxy]ZINC in Advanced Synthetic Chemistry

The primary significance of this compound in advanced synthetic chemistry lies in its role as a potent Lewis acid catalyst. The strong electron-withdrawing nature of the trifluoromethyl groups enhances the Lewis acidity of the zinc(II) center, making it a more effective catalyst for a range of reactions. This has led to its use in facilitating transesterification reactions under mild and neutral conditions. Research has demonstrated that substituting acetate (B1210297) ligands with trifluoroacetate (B77799) significantly boosts catalytic activity.

A notable application is in the formation of oxazolines from esters, lactones, and carboxylic acids, where it displays a high tolerance for various functional groups. This versatility is crucial for the synthesis of complex organic molecules. Furthermore, it serves as a catalyst in the C-4 imidization reaction during the production of the semi-synthetic pesticide, emamectin (B195283) benzoate.

Overview of Research Trajectories for this compound

Current research on this compound is exploring several promising directions:

Development of Novel Catalytic Systems: One major area of research focuses on the development of advanced catalysts. For instance, a trifluoroacetate-bridged µ-oxo tetranuclear zinc cluster has been developed for the chemoselective O-acylation of aminoalcohols.

Formation of Metal-Organic Frameworks (MOFs): The compound is being investigated as a key component in the synthesis of metal-organic frameworks. These materials are of interest for their potential applications in areas such as catalysis and gas absorption.

Coordination Chemistry and Structural Diversity: The trifluoroacetate ligand's ability to adopt various coordination modes contributes to the structural diversity of zinc(II) complexes. This allows for the creation of coordination polymers with different dimensionalities and properties. For example, in a two-dimensional coordination polymer with 1,3-bis(4-pyridyl)propane, the trifluoroacetate anions are coordinated to the zinc ions in a monodentate fashion. In other structures, they act as bridging ligands.

Heterometallic Complexes: There is growing interest in using this compound for the directed synthesis of heterometallic complexes, which combine zinc with other metals like lanthanides. These complexes are being explored for their potential photoluminescent and catalytic properties.

Precursors for Material Synthesis: Research has also explored the use of related zinc complexes as precursors for the chemical vapor deposition of zinc oxide thin films, which have applications in electronics and optoelectronics. researchgate.netnih.gov

Academic Rationale for Comprehensive Investigation of this compound

The academic rationale for the in-depth investigation of this compound stems from several key factors. The d¹⁰ electronic configuration of the Zn(II) ion allows for a wide range of coordination numbers and geometries, leading to a rich and diverse structural chemistry. The distinct electronic properties imparted by the trifluoroacetate ligand, particularly the enhanced Lewis acidity of the zinc center, provide a platform for developing novel and more efficient catalytic processes.

Furthermore, the versatility of the trifluoroacetate anion as a ligand that can be monodentate or bridging allows for the construction of complex molecular architectures, including coordination polymers and metal-organic frameworks with tailored properties. The study of such compounds contributes to a fundamental understanding of structure-property relationships in coordination chemistry. This knowledge is crucial for the rational design of new materials with specific functions, from catalysis to materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2F6O4Zn B12062845 Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2F6O4Zn

Molecular Weight

293.4 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;zinc

InChI

InChI=1S/2C2HF3O2.Zn/c2*3-2(4,5)1(6)7;/h2*(H,6,7);

InChI Key

IMUWWRYDTMVXMS-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.[Zn]

Origin of Product

United States

Synthetic Methodologies and Preparative Pathways for Bis 2,2,2 Trifluoroacetyl Oxy Zinc

Direct Synthesis Approaches to Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

Direct synthesis methods are the most straightforward routes to obtaining this compound. These typically involve the reaction of a simple zinc source with trifluoroacetic acid.

Reaction of Zinc Oxide or Zinc Carbonate with Trifluoroacetic Acid

A common and efficient method for preparing this compound involves the reaction of zinc oxide (ZnO) or zinc carbonate (ZnCO₃) with trifluoroacetic acid (CF₃COOH). google.comevitachem.com The reaction with zinc oxide proceeds as follows:

ZnO + 2CF₃COOH → Zn(O₂CCF₃)₂ + H₂O google.com

Similarly, zinc carbonate can be used as the zinc source:

ZnCO₃ + 2CH₃COOH → Zn(CH₃COO)₂ + H₂O + CO₂ brainly.com

These reactions are typically carried out in a suitable solvent, such as a halogenated hydrocarbon like dichloromethane. google.com The choice of solvent is crucial as it can influence the reaction rate and the purity of the final product. The reaction temperature is generally controlled to be below 35°C to prevent unwanted side reactions and ensure the complete formation of the desired product. google.comevitachem.com The reaction time can range from 6 to 12 hours. evitachem.com

Azeotropic Dehydration Methods for this compound Synthesis

A critical step in the synthesis of anhydrous this compound is the removal of water, which is a byproduct of the reaction between zinc oxide or carbonate and trifluoroacetic acid. google.com The presence of water can lead to the formation of the hydrate (B1144303), Zn(O₂CCF₃)₂·xH₂O. researchgate.netsigmaaldrich.com

Azeotropic distillation is a highly effective technique for removing water from the reaction mixture. google.com This method involves adding a solvent that forms an azeotrope with water, a mixture that has a lower boiling point than either of its components. By distilling this azeotrope, water can be efficiently removed, driving the reaction to completion and yielding the anhydrous product. google.com Dichloromethane is a commonly used solvent for this purpose. google.com The process is continued until the water content in the reaction mixture is reduced to a minimal level, typically below 0.05%. google.com Following the removal of water, the solid this compound can be isolated by suction filtration and drying. google.com

Advanced Preparative Routes to Tetranuclear Zinc Trifluoroacetate (B77799) Clusters

Beyond the simple monomeric form, this compound can form more complex structures, notably tetranuclear clusters. These clusters often exhibit unique catalytic properties.

High-Temperature Pyrolysis of this compound Hydrate

One method to synthesize a trifluoroacetate-bridged tetranuclear zinc cluster, specifically Zn₄(OCOCF₃)₆O, involves the high-temperature pyrolysis of this compound hydrate (Zn(OCOCF₃)₂·xH₂O). researchgate.net This process is conducted under high vacuum (<0.02 mmHg) at a temperature of 320°C. researchgate.net The high temperature drives off the water molecules and promotes the formation of the μ₄-oxo-bridged tetranuclear cluster. researchgate.net The resulting white solid is collected under an inert atmosphere, such as argon, to prevent any contact with moisture, which could lead to the decomposition of the cluster. researchgate.net This method can produce the pure tetranuclear zinc cluster in high yields, around 84%. researchgate.net

Mild-Condition Synthesis of μ₄-Oxo-Tetranuclear Zinc Trifluoroacetate Motifs

Recent research has focused on developing milder synthetic routes to these tetranuclear zinc clusters. A notable achievement is the synthesis of a trifluoroacetate-bridged tetranuclear zinc cluster and its trifluoroacetic acid (TFA) adduct, Zn₄(OCOCF₃)₆O·CF₃CO₂H, under significantly milder conditions, at approximately 110°C. researchgate.netrsc.org This method offers an advantage over the high-temperature pyrolysis by being more energy-efficient and potentially allowing for greater control over the final product. The resulting tetranuclear zinc cluster has shown to be a highly efficient catalyst in various organic reactions. researchgate.net

Ligand Design and Complexation Strategies Utilizing the Bis(trifluoroacetyl)oxy Ligand

The trifluoroacetate ligand, derived from trifluoroacetic acid, plays a crucial role in the structure and reactivity of the resulting zinc complexes. The strong electron-withdrawing nature of the trifluoromethyl group enhances the Lewis acidity of the zinc cation. evitachem.comsmolecule.com This property is central to the catalytic activity of these compounds.

The design of ligands and complexation strategies can be used to create a variety of zinc trifluoroacetate complexes with tailored properties. For example, the use of auxiliary ligands can lead to the formation of mixed-ligand complexes with specific functionalities. nih.gov These strategies can influence the nuclearity of the complex, leading to mono-, di-, or polynuclear structures. rsc.org The coordination chemistry of the trifluoroacetate ligand, which can act as a monodentate, bidentate, or bridging ligand, allows for the construction of diverse molecular architectures with potential applications in catalysis and materials science. nih.govnih.gov

Coordination Chemistry and Structural Characterization of Bis 2,2,2 Trifluoroacetyl Oxy Zinc Derivatives

Principles of Coordination in Bis[(2,2,2-trifluoroacetyl)oxy]ZINC Systems

The coordination chemistry of zinc(II) is notable for its adaptability, with coordination numbers typically ranging from four to six. mdpi.comnih.gov In the context of this compound, also known as zinc trifluoroacetate (B77799), the zinc ion (Zn²⁺) acts as a Lewis acid, readily accepting electron pairs from a variety of ligands. The trifluoroacetate anion (CF₃COO⁻) is a key player, acting as a ligand that can coordinate to the zinc center in several ways.

In many zinc-containing enzymatic systems, the coordination geometry around the zinc ion is often distorted, which is believed to contribute to the catalytic activity by tuning the electrophilicity of the metal center. nih.gov While not an enzyme, the principles of coordination strain and the influence of the ligand field on the metal's properties are also relevant to the reactivity of this compound in various chemical transformations. The strong electron-withdrawing nature of the trifluoromethyl group in the trifluoroacetate ligand significantly influences the Lewis acidity of the zinc center, making it a more effective catalyst in certain reactions. researchgate.netchemscene.com

The coordination of zinc can also involve nitrogen-containing ligands, leading to the formation of complexes with diverse geometries, including trigonal-planar, tetrahedral, trigonal-bipyramidal, and octahedral arrangements. mdpi.comresearchgate.netnih.gov For example, in some complexes, zinc ions can be found in a distorted trigonal-bipyramidal or octahedral environment. researchgate.netnih.gov The specific coordination geometry adopted is a delicate balance of steric and electronic factors of the participating ligands.

Structural Analysis of Tetranuclear Zinc Trifluoroacetate Clusters

Crystal Structures and Geometries of Zinc Centers

A prominent structural motif for zinc trifluoroacetate is the formation of tetranuclear oxo-centered clusters with the general formula [Zn₄O(OCOCF₃)₆]. researchgate.netrsc.orgelsevierpure.com These clusters possess a core structure where a central oxygen atom is tetrahedrally coordinated to four zinc atoms. Each zinc atom, in turn, is part of a distorted coordination environment.

The geometry around the individual zinc centers within the [Zn₄O(OCOCF₃)₆] core is typically a distorted tetrahedron. Each zinc atom is coordinated to the central oxo-oxygen and three oxygen atoms from the bridging trifluoroacetate ligands. This arrangement creates a compact and stable cluster. The presence of additional ligands or solvent molecules can further influence the coordination sphere of the zinc atoms, sometimes leading to higher coordination numbers and more complex geometries.

In some instances, the asymmetric unit of a crystal structure can contain more than one distinct molecule, each exhibiting different coordination polyhedra for the zinc atoms. For example, one molecule might feature a zinc atom in a distorted trigonal-bipyramidal environment, while another shows a distorted octahedral geometry. researchgate.netnih.gov

FeatureDescription
Cluster Core [Zn₄O]⁶⁺
Zinc Coordination Primarily distorted tetrahedral
Coordinating Atoms Central Oxo-Oxygen, Carboxylate Oxygens

Bridging Modes of Trifluoroacetate Anions

In the [Zn₄O(OCOCF₃)₆] cluster, the six trifluoroacetate anions act as bridging ligands, connecting the four zinc atoms. researchgate.net The most common bridging mode is the syn-syn carboxylate bridge, where each trifluoroacetate ligand spans two zinc atoms. This bridging arrangement is crucial for the formation and stability of the tetranuclear cluster.

The carboxylate group of the trifluoroacetate anion can chelate a single metal center or bridge two or more metal centers in various fashions. The specific bridging mode adopted can be influenced by factors such as the steric bulk of the ligands and the reaction conditions. In some multinuclear zinc cluster complexes, the nature of the bridging anion can even control the nuclearity of the resulting cluster. nih.gov

Formation and Architectural Design of Metal-Organic Frameworks (MOFs) incorporating Zinc Trifluoroacetate Units

This compound and related zinc compounds are pivotal precursors in the synthesis of Metal-Organic Frameworks (MOFs). encyclopedia.pubnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, creating porous structures with high surface areas. jmaterenvironsci.com The choice of the zinc source and organic linker is critical in dictating the resulting MOF's topology and properties.

The formation of zinc-based MOFs often involves solvothermal or hydrothermal synthesis methods, where the zinc salt and the organic linker are heated in a solvent. encyclopedia.pubjmaterenvironsci.com The zinc trifluoroacetate can serve as the metal node in these frameworks. For instance, zinc-based octahedral clusters, such as [Zn₄O(CO₂)₆], can act as secondary building units (SBUs) that are connected by organic dicarboxylate linkers to form three-dimensional cubic structures. encyclopedia.pubnih.gov

The architectural design of these MOFs can be tuned by systematically varying the organic linker. encyclopedia.pub This "reticular synthesis" approach allows for the creation of MOFs with predefined pore sizes and functionalities, making them suitable for applications in gas storage, separation, and catalysis. encyclopedia.pubrsc.org For example, the use of different dicarboxylate linkers with a zinc-based octahedral cluster has led to the development of a series of isoreticular MOFs (IRMOFs) with varying pore dimensions. encyclopedia.pubnih.gov The synthesis of zinc MOFs can also be achieved under milder conditions, including room temperature, by carefully selecting the solvent and activating the ligands. nih.govgoogle.com

Theoretical and Computational Studies on the Molecular Structure and Coordination of this compound

Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the molecular structure, electronic properties, and coordination of zinc complexes. researchgate.net These studies provide insights that complement experimental findings and help in understanding the behavior of these compounds at a molecular level.

Computational studies on zinc complexes can predict the preferred coordination geometries and the nature of the bonding between the zinc center and its ligands. For instance, calculations can determine the relative energies of different coordination numbers, such as four-coordinate versus six-coordinate zinc, in different environments. nih.gov In the context of this compound, computational analysis can elucidate the electronic effects of the trifluoroacetate ligands on the zinc center.

Catalytic Applications and Reaction Mechanistic Investigations of Bis 2,2,2 Trifluoroacetyl Oxy Zinc in Organic Synthesis

Transesterification Reactions Catalyzed by Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

This compound, often in the form of a related trifluoroacetate-bridged μ4-oxo-tetranuclear zinc cluster, has emerged as an effective catalyst for transesterification reactions. rsc.org Its activity is attributed to the strong Lewis acidity of the zinc center, which is enhanced by the electron-withdrawing trifluoroacetate (B77799) ligands. vulcanchem.com This catalyst demonstrates notable functional group tolerance and operates under relatively mild conditions. rsc.org

Substrate Scope and Reaction Conditions for this compound Catalysis

The zinc trifluoroacetate catalytic system is effective for the transesterification of a variety of esters with alcohols. Research indicates that the catalyst tolerates different functional groups. rsc.org While specific comprehensive substrate tables for this compound are not detailed in the provided results, the performance of zinc carboxylates in general provides insight. For instance, zinc-based catalysts have been successfully used in the transesterification of triglycerides with methanol (B129727) to produce fatty acid methyl esters (biodiesel). conicet.gov.ar The reactions are typically carried out at elevated temperatures, with one study mentioning catalyst synthesis at around 110 °C. rsc.org The catalyst's bifunctional nature, possessing both Lewis acidic and Brønsted basic sites, contributes to its high activity and selectivity in reactions like the carbonylation of glycerol. researchgate.net

Below is an interactive table summarizing the general conditions and substrate classes for transesterification reactions catalyzed by zinc compounds.

Catalyst SystemSubstrate ClassReagentTypical ConditionsKey Advantage
Zinc Trifluoroacetate ClusterEstersAlcohols~110 °CGood functional group tolerance rsc.org
Zinc CarboxylatesTriglycerides (Triacetin)MethanolNot specifiedEffective for biodiesel synthesis conicet.gov.ar
Zn-Sn Composite OxideGlycerolUreaOptimized conditionsHigh conversion and selectivity researchgate.net
Zinc Acetate (B1210297)EstersAlcoholsNot specifiedModerate reactivity vulcanchem.com

Mechanistic Pathways of Transesterification Processes

Theoretical and experimental studies on transesterification catalyzed by zinc carboxylates have explored several possible mechanistic pathways. conicet.gov.ar

Lewis Acid Mechanism: A classic pathway involves the coordination of the triglyceride's carbonyl group to the Zn²⁺ ion. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack by the alcohol. conicet.gov.ar

Methanol Coordination and Carboxylate Shift: An alternative and preferred mechanism suggests the initial coordination of the alcohol (e.g., methanol) to the zinc center. This is followed by a "carboxylate shift," where a carboxylate ligand transiently becomes a carboxylic acid coordinated to the zinc. This process generates a zinc-alkoxide species, which then reacts with the ester. conicet.gov.ar The proposed steps for this pathway are:

Coordination of methanol to the zinc salt.

Formation of a Zn-OCH₃ bond accompanied by a carboxylate shift, generating a coordinated carboxylic acid.

Adsorption and polarization of the ester's carbonyl group onto the methoxide (B1231860) moiety.

Reaction to form the new ester and a diglyceride, with regeneration of the carboxylate salt. conicet.gov.ar

Co-coordination Mechanism: A third possibility involves the simultaneous coordination of both the alcohol and the ester to the zinc ion without a carboxylate shift. The reaction then proceeds via an interaction facilitated by hydrogen bonding. conicet.gov.ar

The evidence suggests that the pathway involving initial methanol coordination and the formation of an alkoxide-like moiety is the most likely route for the transesterification of triglycerides catalyzed by zinc carboxylates. conicet.gov.ar

Influence of Trifluoroacetate Ligand on Catalytic Activity and Selectivity

The trifluoroacetate (TFA) ligand plays a crucial role in the catalytic efficacy of this compound. rsc.orgvulcanchem.com The strong electron-withdrawing effect of the trifluoromethyl group (CF₃) significantly enhances the Lewis acidity of the zinc(II) center compared to non-fluorinated analogues like zinc acetate. vulcanchem.com

This increased Lewis acidity leads to several key advantages:

Enhanced Reactivity: The more electrophilic zinc center more effectively activates the carbonyl group of the ester substrate, facilitating nucleophilic attack by the alcohol. This results in superior catalytic performance, allowing reactions to proceed with high yields under mild conditions. vulcanchem.com

Ligand Stability and Function: While some mechanisms propose a "carboxylate shift," the stability of the Zn-TFA bond is critical. conicet.gov.ar Studies on other zinc catalysts show that modifying the ligand with electron-donating or withdrawing substituents can impact activity, but often the original ligand (like glutarate in ZnGA) proves optimal for achieving high catalytic activity. researchgate.net In this case, the trifluoroacetate ligand appears perfectly suited to enhance the necessary Lewis acidity for the reaction.

Catalyst Structure: The trifluoroacetate ligands are integral to forming the stable, active catalytic species, such as the μ4-oxo-tetranuclear zinc cluster. rsc.org The structure of the catalyst is crucial for its activity, and the TFA ligand dictates this structure. rsc.orgresearchgate.net

Oxazoline (B21484) Formation Promoted by this compound

In addition to transesterification, this compound and related zinc compounds are effective promoters for the synthesis of oxazolines, which are important heterocyclic compounds in asymmetric catalysis and natural products. rsc.orgorgsyn.org The catalyst's strong Lewis acidity is again key to its function in these cyclization reactions. rsc.orgvulcanchem.com

Direct Conversion Methods from Various Precursors

This compound facilitates the direct synthesis of 2-oxazolines from various precursors, demonstrating good functional group tolerance. rsc.org The most common methods involve the condensation of a 2-amino alcohol with a suitable functional group like a nitrile or carboxylic acid derivative. researchgate.netwikipedia.org

From Nitriles and Amino Alcohols: This is a well-established method for which zinc-based Lewis acids are effective catalysts. rsc.orgresearchgate.netwikipedia.org The reaction typically requires high temperatures (e.g., refluxing in chlorobenzene) to proceed. wikipedia.org The zinc catalyst activates the nitrile, making it susceptible to nucleophilic attack by the amino alcohol, leading to cyclization and dehydration to form the oxazoline ring. researchgate.netwikipedia.org

From Aldehydes and Amino Alcohols: While not explicitly detailed for the title compound, related oxidative methods can form oxazolines from aldehydes and amino alcohols. orgsyn.org

From N-(2-hydroxyethyl)amides: Dehydrative cyclization of N-(2-hydroxyethyl)amides is a primary route to oxazolines. mdpi.comitu.edu.tr Lewis acids like this compound can promote this intramolecular condensation.

The table below summarizes precursor combinations for zinc-catalyzed oxazoline synthesis.

Precursor 1Precursor 2Catalyst SystemProductRef.
NitrilesAmino AlcoholsZinc Trifluoroacetate Cluster2-Substituted Oxazolines rsc.org
NitrilesAmino AlcoholsZnCl₂2-Substituted Oxazolines researchgate.netwikipedia.org
N-(2-hydroxyethyl)amides(self-condensation)Lewis Acids (general)2-Substituted Oxazolines mdpi.com

Elucidation of Reaction Mechanisms in Oxazoline Synthesis

The mechanism for oxazoline synthesis catalyzed by Lewis acids like this compound generally proceeds through the activation of a precursor followed by an intramolecular cyclization.

When starting from nitriles and amino alcohols , the mechanism is thought to be similar to the Pinner reaction. wikipedia.org

Nitrile Activation: The Lewis acidic zinc center coordinates to the nitrogen atom of the nitrile, increasing the electrophilicity of the nitrile carbon.

Nucleophilic Attack: The hydroxyl or amino group of the 2-amino alcohol attacks the activated nitrile carbon.

Cyclization: An intramolecular cyclization occurs, forming a five-membered ring intermediate.

Dehydration/Elimination: Elimination of water or another small molecule yields the final 2-oxazoline product. researchgate.netwikipedia.org

For the cyclization of N-(β-hydroxyethyl)amides , two main pathways are considered:

Amide Carbonyl Activation: The Lewis acid activates the amide carbonyl oxygen, making the carbonyl carbon more electrophilic. The pendant hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate which then collapses to the oxazoline with the elimination of water. This pathway results in retention of stereochemistry at the carbinol center. mdpi.com

Alcohol Activation: The Lewis acid coordinates to the hydroxyl group, turning it into a good leaving group. The amide oxygen then attacks the carbon bearing the activated hydroxyl group in an intramolecular S_N2-like substitution. This pathway leads to an inversion of stereochemistry. mdpi.com

The specific dominant pathway can depend on the precise reaction conditions and the nature of the acid promoter. mdpi.com

Polymerization and Depolymerization Processes

Ring-Opening Polymerization (ROP) of Cyclic Esters and Lactones

Ring-opening polymerization (ROP) of cyclic esters is a key method for producing biocompatible and biodegradable polymers. nih.gov Metal complexes are effective catalysts for ROP, and a wide range of ROP mechanisms has led to the use of density functional theory (DFT) for modeling and visualizing the reaction pathways. nih.govresearchgate.net The optimization of molecular structures of key reaction intermediates and transition states has helped to explain catalytic activities and stereocontrol. nih.gov

This compound and related zinc complexes have demonstrated considerable catalytic activity in the ROP of various cyclic esters, including lactides and ε-caprolactone. nih.gov The efficiency of these catalysts is influenced by the electronic properties of the ligands and co-ligands involved. nih.gov The general procedure for ROP of cyclic esters often involves carrying out the polymerization in a reaction station with a gas distribution system and a reflux unit. nih.gov The monomer and initiator are stirred at elevated temperatures, and after the required time, the reaction is quenched by cooling. nih.gov

The mechanism of ROP catalyzed by many metal complexes involves the nucleophilic attack of a metal-coordinated ligand on the carbonyl group, followed by ring-opening through O-acyl bond cleavage. nih.gov For some cationic complexes, the mechanism may differ slightly, involving a non-coordinated nucleophilic agent. nih.gov

Table 1: Ring-Opening Polymerization of Cyclic Esters Catalyzed by Zinc Complexes

MonomerCatalyst SystemConditionsPolymerReference
ε-CaprolactoneZinc complexes with 4-pyridinyl schiff base ligands110 °C, bulk/solventPoly(ε-caprolactone) nih.gov
L-LactideZinc complexes with 4-pyridinyl schiff base ligands110 °C, bulk/solventPoly(L-lactide) nih.gov
rac-LactideZinc complexes with 4-pyridinyl schiff base ligands110 °C, bulk/solventPoly(rac-lactide) nih.gov

This table is representative and based on general findings for zinc-catalyzed ROP. Specific data for this compound was not available in the search results.

Ring-Closing Depolymerization of Polyethers

The chemical recycling of polymers through depolymerization to regenerate monomers is a significant area of research for creating a circular economy. rsc.orgresearchgate.net Ring-closing metathesis depolymerization (RCMD) has emerged as a robust method for the depolymerization of polyolefins. rsc.org

In the context of polyethers, zinc catalysts have been investigated for their ability to facilitate ring-closing depolymerization. For instance, zinc(II)-triflate has been shown to be an effective precatalyst for the ring-closing depolymerization of end-of-life polytetrahydrofuran (PolyTHF) to produce tetrahydrofuran (B95107) (THF). researchgate.net This process can achieve high yields of the monomer, which can then be used as a starting material for new polymeric materials. researchgate.net The depolymerization of polyethers can be influenced by factors such as catalyst loading, temperature, and the presence of a depolymerization agent. researchgate.net For example, zinc catalysts have been used in the depolymerization of polyethylene (B3416737) glycol (PEG) and PolyTHF using agents like acetic anhydride. researchgate.net

Copolymerization with Carbon Dioxide

The use of carbon dioxide (CO2) as a renewable C1 source for chemical synthesis is a topic of considerable interest. rsc.org Metal-organic frameworks (MOFs) containing zinc have been explored as heterogeneous catalysts for the reaction of CO2 with epoxides to form cyclic carbonates. nih.gov For example, zinc bipyrazolate MOFs have demonstrated catalytic activity in the reaction of CO2 with epichlorohydrin (B41342) and epibromohydrin (B142927) under solvent- and co-catalyst-free conditions. nih.gov The presence of functional groups, such as amino tags, within the MOF structure can enhance the catalytic performance. nih.gov

Other Significant Organic Transformations Facilitated by this compound

Acetylation and Deacylation Reactions

While specific studies on acetylation and deacylation reactions catalyzed by this compound were not prominent in the search results, the general reactivity of zinc complexes suggests their potential in such transformations. The Lewis acidic nature of the zinc center can activate carbonyl compounds, facilitating nucleophilic attack, which is the fundamental step in both acetylation and deacylation processes.

Hydroboration and Hydrosilylation Processes

Zinc hydride complexes have been shown to be effective catalysts for the hydrosilylation and hydroboration of carbon dioxide and other carbonyl compounds. rsc.orgosti.gov For instance, the complex [Bptm]ZnH, derived from bis(2-pyridylthio)methane, catalyzes the hydrosilylation of CO2 to afford a silyl (B83357) formate. rsc.org This same complex also catalyzes the more facile room temperature hydroboration of CO2. rsc.org

The general mechanism involves the reaction of the zinc hydride with the substrate. rsc.orgosti.gov These reactions highlight the potential of zinc-based catalysts in reduction reactions, converting CO2 and carbonyl compounds into more useful chemicals. rsc.org

Table 2: Catalytic Reduction of CO2 by a Zinc Hydride Complex

ReactionSubstrateReagentProductCatalystReference
HydrosilylationCO2(RO)3SiH (R = Me, Et)HCO2Si(OR)3[Bptm]ZnH rsc.org
HydroborationCO2HBpinHCO2Bpin[Bptm]ZnH rsc.org

This table illustrates the catalytic activity of a related zinc hydride complex, as specific data for this compound was not available in the provided search results.

C-4 Imidization in Pharmaceutical Intermediate Synthesis

While direct literature specifically detailing the application of this compound for C-4 imidization in pharmaceutical intermediate synthesis is not extensively available, its utility in analogous and highly relevant transformations, such as the formation of nitrogen-containing heterocycles, is well-documented. These reactions are fundamental in the synthesis of a vast array of pharmaceutical compounds. The strong Lewis acidity of this compound, imparted by the electron-withdrawing trifluoroacetyl groups, makes it an effective catalyst for reactions involving the activation of carbonyl groups, a key step in many C-N bond-forming reactions. vulcanchem.com

One of the most pertinent examples of its catalytic prowess is in the synthesis of oxazolines from esters and amino alcohols. vulcanchem.comrsc.org This transformation, involving a tandem condensation-cyclization process, is a cornerstone in the preparation of chiral ligands for asymmetric catalysis and is a common structural motif in various biologically active molecules. The reaction proceeds via the Lewis acidic zinc center activating the ester carbonyl, facilitating nucleophilic attack by the amino alcohol, followed by intramolecular cyclization and dehydration to afford the oxazoline ring system.

The efficiency of this compound in these transformations highlights its potential for broader applications in the synthesis of complex pharmaceutical intermediates where the formation of a C-N bond is a critical step. The mild reaction conditions often associated with its use are particularly advantageous when dealing with sensitive and multi-functionalized substrates commonly encountered in pharmaceutical synthesis. vulcanchem.com

Comparative Studies of this compound with Other Lewis Acid Catalysts

The catalytic performance of this compound has been evaluated in comparison to other Lewis acid catalysts, revealing its distinct advantages in specific organic transformations. These studies are crucial for catalyst selection and reaction optimization in synthetic chemistry.

Comparative studies have demonstrated that the catalytic efficiency of this compound is highly dependent on the nature of the reaction. For instance, in the formation of oxazolines, it has been shown to provide high yields under mild conditions, outperforming other zinc-based Lewis acids. vulcanchem.com The strong Lewis acidity of the zinc center, enhanced by the trifluoroacetate ligands, is a key factor in its superior performance in reactions that require the activation of electron-deficient metal centers. vulcanchem.com

The functional group tolerance of zinc trifluoroacetate catalysts has also been a subject of investigation. A study on a trifluoroacetate-bridged tetranuclear zinc cluster, which can be considered a structural analogue or a species formed in situ, demonstrated its catalytic activity and functional group tolerance in transesterification and oxazoline formation reactions. rsc.org This tolerance is a critical aspect in the synthesis of complex molecules, as it obviates the need for extensive use of protecting groups, thereby streamlining the synthetic route.

Below is an interactive data table summarizing the comparative catalytic performance of this compound with other common zinc-based Lewis acids in selected organic reactions.

CatalystReaction TypeKey Advantage
Zinc AcetateTransesterificationModerate reactivity
This compound Oxazoline Formation High yield under mild conditions
Zinc TriflateFriedel-CraftsSuperior acid strength

This table is based on a comparative analysis and highlights the specific advantages of each catalyst in different reaction contexts. vulcanchem.com

The catalytic activity of this compound is not solely dependent on its molecular formula but is also significantly influenced by its speciation in the reaction medium. Zinc carboxylates, including zinc trifluoroacetate, are known to exist in various forms, such as polymeric structures, mononuclear solvates, and multinuclear clusters. nih.govacs.org The specific species present in solution can be influenced by factors like the solvent, temperature, and the basicity of the carboxylate ligand. nih.govacs.org

Research has shown that these different species can exhibit markedly different catalytic activities. For example, a well-defined tetranuclear oxo-centered zinc cluster, Zn₄O(O₂CCF₃)₆, was found to be 1.5 times more active as a catalyst than the polymeric form, Zn(O₂CCF₃)₂(H₂O)x, for the tandem condensation-cyclization reaction to produce oxazolines directly from esters. nih.govacs.org This highlights that the formation of specific, well-defined catalytic species can lead to enhanced reactivity.

The propensity for the formation of solvated species versus cluster formation is dictated by the electronic properties of the carboxylate ligand. acs.org Understanding and controlling the speciation of this compound in solution is, therefore, a critical aspect of optimizing its catalytic performance and developing more efficient Lewis acid-catalyzed transformations. acs.org

Applications of Bis 2,2,2 Trifluoroacetyl Oxy Zinc As a Precursor Material

Precursors for Zinc Oxide Nanostructures and Thin Film Deposition

Zinc oxide (ZnO) is a versatile semiconductor material with a wide range of applications in electronics, optics, and catalysis. The synthesis of ZnO nanostructures and thin films often relies on the use of high-purity precursor materials. While zinc acetate (B1210297) is a commonly used precursor in many synthesis routes, the potential of Bis[(2,2,2-trifluoroacetyl)oxy]ZINC as an alternative is an area of scientific inquiry.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality thin films and nanostructures. These methods require volatile and thermally stable precursor compounds. Organometallic compounds such as dimethylzinc (B1204448) and diethylzinc (B1219324) are frequently employed as zinc precursors in these processes. google.comnih.govstanford.eduosti.govrsc.orgnrel.govnih.gov

Currently, there is limited direct research literature detailing the specific use of this compound as a precursor in CVD or ALD for the deposition of ZnO films. However, the properties of this compound suggest it could be a candidate for such applications. A patent exists for a method to grow ZnO thin films by solid source chemical vapor deposition, which utilizes solid metal organic matter of zinc as a raw material, suggesting that solid precursors can be viable. google.com Another patent describes a method for preparing zinc trifluoroacetate (B77799), highlighting its potential utility as a catalyst. google.com

Further research is necessary to fully evaluate the suitability of this compound as a precursor for CVD and ALD, including its volatility, decomposition temperature, and the quality of the resulting ZnO films.

Solution-based synthesis methods offer a versatile and cost-effective route to produce a variety of nanomaterials, including zinc oxide nanoparticles. nih.gov These methods often involve the chemical transformation of a zinc precursor in a solvent. Zinc acetate is a widely studied precursor in these syntheses. nih.govnih.gov For instance, ZnO nanoparticles can be synthesized via a solvothermal method using zinc acetate and potassium hydroxide (B78521) in methanol (B129727). nih.gov

While direct studies employing this compound for the solution-based synthesis of ZnO nanoparticles are not extensively reported, its solubility in certain organic solvents suggests its potential applicability. The synthesis of zinc trifluoroacetate itself can be achieved by reacting zinc oxide with trifluoroacetic acid in a solvent like dichloromethane. google.com This indicates its compatibility with solution-phase chemistry. The properties of the resulting ZnO nanoparticles, such as size, shape, and crystallinity, would be influenced by the choice of precursor, solvent, and reaction conditions.

PrecursorSynthesis MethodResulting NanomaterialAverage Crystallite Size (nm)Reference
Zinc AcetateSolvothermalZnO Nanoparticles~9 nih.gov
Zinc Acetate DihydrateBiogenic (Rutin)ZnO Nanoparticles- nih.gov
Zinc NitrateGreen Synthesis (Tea Leaf Extract)ZnO Nanoparticles- researchgate.netyoutube.com

This table presents data for ZnO nanoparticle synthesis using common precursors for comparative purposes, as direct data for this compound is not widely available.

Role in Materials Science Development, e.g., Vitrimers and Functional Polymers

Vitrimers are a novel class of polymers that exhibit properties of both thermosets and thermoplastics. They are covalently cross-linked materials that can be reprocessed and reshaped at elevated temperatures, offering a solution to the problem of plastic waste. rsc.org The key to their unique behavior lies in the presence of dynamic covalent bonds that can undergo exchange reactions.

Recent research has highlighted the significant role of zinc compounds as catalysts in promoting the transesterification reactions that enable the vitrimeric behavior in polymers like poly(ethylene-vinyl acetate) (EVA). rsc.org A comparative study of different zinc catalysts, including zinc acetate, zinc acetylacetonate (B107027), and zinc trifluoroacetate, has provided valuable insights into their effectiveness. rsc.org

In the vitrimerization of crosslinked EVA, zinc trifluoroacetate was found to act as an effective catalyst for the transesterification reaction. rsc.org However, its performance and the quality of the reprocessed material were compared to other zinc catalysts. For example, while reprocessing of vitrimerized EVA with zinc acetate resulted in a homogeneous sample, samples prepared with zinc trifluoroacetate showed noticeable welding lines, indicating a lower quality of reprocessing under the studied conditions. researchgate.net

Computational studies using density-functional theory (DFT) have been employed to understand the reaction mechanisms of these catalysts. rsc.org The thermal stability of the catalyst is also a crucial factor, with studies showing that both zinc acetylacetonate and zinc trifluoroacetate exhibit a lack of stability at 175 °C. rsc.org

The use of this compound in the development of functional polymers extends beyond vitrimers. Its application as a catalyst or a building block in coordination polymers and metal-organic frameworks is an active area of research.

CatalystPolymer SystemReprocessing QualityThermal Stability at 175°CReference
Zinc AcetateVitrimerized EVAHomogeneousStable rsc.orgresearchgate.net
Zinc TrifluoroacetateVitrimerized EVANoticeable welding linesLacks stability rsc.orgresearchgate.netrsc.org
Zinc AcetylacetonateVitrimerized EVA-Lacks stability rsc.orgrsc.org

Advanced Analytical and Spectroscopic Methodologies for Research on Bis 2,2,2 Trifluoroacetyl Oxy Zinc

X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

X-ray diffraction techniques are fundamental in elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For zinc-based coordination polymers, single-crystal X-ray diffraction has been instrumental in determining their intricate structures. nih.gov

In a study of related zinc coordination polymers, the reactions of (facac)2Zn·2H2O with specific organic linkers yielded crystalline polymers. nih.gov Single-crystal X-ray diffraction analysis revealed that one polymer adopted an isotactic, helical structure, while another formed a syndiotactic structure. nih.gov This highlights the power of this technique to distinguish between subtle stereochemical differences in the polymer backbone.

The crystal structure of a dimeric zinc(II) complex with picolinamide (B142947) and azido (B1232118) ligands has also been characterized using single-crystal X-ray diffraction, revealing a planar [Zn2N2] core with bridging azido ligands. nih.gov The bond lengths determined were comparable to those in other zinc(II) complexes. nih.gov

Furthermore, powder X-ray diffraction (PXRD) is a valuable tool for confirming the crystalline phase and purity of materials. For instance, the PXRD pattern of a zinc-based metal-organic framework, [Zn2(bdc)2(dabco)], confirmed its crystalline cubic structure. researchgate.net Changes in the PXRD pattern upon loading the framework with a drug molecule indicated a partial loss of crystallinity due to the presence of the guest molecules within the pores. researchgate.net In situ variable temperature PXRD has also been used to monitor the conversion of zinc-containing precursors into nanosized zinc oxide. researchgate.net

Table 1: Crystallographic Data for a Related Zinc Coordination Polymer

ParameterValue
Crystal SystemMonoclinic
Space GroupP2(1)/n
a (Å)11.0374(3)
b (Å)24.2179(10)
c (Å)14.3970(4)
β (°)92.880(2)
Z4

Data from a study on a helical zinc-based coordination polymer. nih.gov

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, provides information about the vibrational modes of molecules, which are sensitive to bonding and molecular structure.

The FTIR and Raman spectra of bis(maltolato)zinc(II), an insulin-mimetic agent, have been recorded and analyzed by comparison with the uncoordinated ligand and related complexes. nih.gov Such comparative analysis allows for the identification of spectral shifts indicative of coordination to the zinc center.

In the characterization of zinc oxide nanoparticles synthesized via a precipitation method, FTIR spectroscopy verified the formation of ZnO by the presence of a characteristic Zn-O stretching vibration at 443.96 cm⁻¹. chalcogen.ro Similarly, for zinc peroxide nanoparticles, FTIR confirmed the presence of C=O, N-O, and C-H bonds, indicating the role of biomolecules as reducing and capping agents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local chemical environment of specific nuclei, providing detailed information about molecular structure and dynamics in solution.

For a dinuclear zinc(II) complex, ¹H and ¹³C NMR spectroscopy were used to characterize its structure in solution. nih.gov The diamagnetic nature of the complex resulted in similar chemical shifts for the free ligand and the zinc complex. nih.gov In another study, a new metal-organic precursor for zinc oxide thin films was characterized by ¹H and ¹³C NMR spectroscopy. nih.gov

Low-temperature ¹H and ¹⁹F NMR spectroscopy have been employed to study the solution structures of oligomers corresponding to zinc-based coordination polymers. nih.gov This technique is particularly useful for understanding the behavior and conformation of these species in the solution phase, which can differ from their solid-state structures. Solid-state cross-polarization magic-angle-spinning (CPMAS) ¹³C NMR has also been used to characterize zinc(II) coordination polymers, providing information consistent with their crystal structures. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights and elemental composition.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy (PES) provides information about the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon irradiation.

The electronic structure of various zinc(II) β-diketonate complexes has been investigated using HeI ultraviolet photoelectron spectroscopy (UPS). researchgate.net The interpretation of the spectra was aided by quantum chemical calculations, allowing for the assignment of the observed bands. researchgate.net These studies provide insights into the influence of substituents on the electronic structure of the zinc complexes. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are thermal analysis methods used to study the thermal stability and decomposition behavior of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA measures the temperature difference between a sample and a reference material. netzsch.comnetzsch.com

The thermal decomposition of a related zinc compound, a hexameric tert-butylzinc hydroxide (B78521), was studied by TGA, showing a single-step decomposition into ZnO nanoparticles at approximately 120 °C. researchgate.net In contrast, another zinc complex exhibited a more complex, two-step decomposition profile with maximum decomposition rates at 168 °C and 239 °C. researchgate.net

DTA has been used to study the thermal decomposition of zinc-containing compounds, revealing endothermic effects corresponding to phase transitions or decomposition steps. researchgate.net For instance, the DTA diagram of a zinc periodate (B1199274) compound showed an endothermic effect at 80 °C, likely due to a conversion of the periodate species. researchgate.net

Table 2: TGA Decomposition Data for a Related Zinc Complex

Decomposition StepMaximum Decomposition Rate (°C)Total Weight Loss (%)
1168-
223958.5

Data from a TGA study of a zinc complex. researchgate.net

Gel Permeation Chromatography (GPC) for Polymer Characterization in Catalysis Studies

Gel permeation chromatography (GPC), also known as size-exclusion chromatography (SEC), is a technique used to separate molecules based on their size in solution. lcms.cz It is a crucial tool for determining the molecular weight distribution of polymers. lcms.cz

In the context of catalysis, where Bis[(2,2,2-trifluoroacetyl)oxy]ZINC might be used to initiate or control polymerization reactions, GPC is essential for characterizing the resulting polymers. By analyzing the molecular weight and polydispersity of the polymer, researchers can gain insights into the catalytic activity and control exerted by the zinc complex. azom.com The technique separates larger molecules, which elute first, from smaller molecules. azom.com Advanced GPC systems can provide information on molecular weight, intrinsic viscosity, and branching. azom.comwyatt.com

Future Research Directions and Emerging Perspectives for Bis 2,2,2 Trifluoroacetyl Oxy Zinc

Rational Design of Enhanced Catalytic Systems Based on Bis[(2,2,2-trifluoroacetyl)oxy]ZINC

The future of catalysis lies in the rational design of systems with tailored activity, selectivity, and stability. This compound serves as an excellent platform for developing such advanced catalytic systems. Its notable Lewis acidity, a direct consequence of the trifluoroacetyl moieties, makes it a more potent catalyst than many conventional zinc salts in reactions that benefit from strong electrophilic activation.

Future research should focus on a systematic approach to catalyst development. This involves moving beyond simple applications and exploring the integration of this compound into more complex catalytic environments. Key research avenues include:

Bimetallic and Heterometallic Systems: The combination of this compound with other metals could lead to synergistic catalytic effects. acs.org Alloying a primary metal with a second, such as zinc, can significantly alter product distribution and inhibit undesirable side reactions like over-hydrogenation by modifying the electronic properties and surface diffusion barriers of the catalyst. acs.org Research into platinum-zinc (Pt-Zn) and other bimetallic combinations has shown that such rationally designed alloys can enhance selectivity in complex chemical transformations. acs.org

Ligand Modification: The design and synthesis of new ligands that can coordinate with the zinc center will allow for fine-tuning of the catalyst's steric and electronic properties. This can lead to highly enantioselective or regioselective transformations, a key goal in modern synthetic chemistry.

Immobilization on Supports: Anchoring the zinc complex onto solid supports like polymers, silica, or metal-organic frameworks (MOFs) can enhance catalyst stability, facilitate recovery and recycling, and potentially improve performance by preventing aggregation and controlling the accessibility of active sites.

A comparative analysis underscores the catalytic potential that future research could harness. The enhanced Lewis acidity of zinc trifluoroacetate (B77799) offers clear advantages over traditional zinc salts in various organic reactions.

CatalystReaction TypeKey Advantage for Future Exploration
Zinc Acetate (B1210297)TransesterificationBaseline for moderate reactivity; offers a benchmark for improvement.
This compoundOxazoline (B21484) FormationDemonstrates high yield under mild conditions, suggesting suitability for sensitive substrates.
Zinc TriflateFriedel-CraftsRepresents a high benchmark for acid strength; comparative studies can map the reactivity spectrum.

Exploration of Novel Precursor Applications in Advanced Materials Science

The development of advanced materials with tailored properties is a cornerstone of modern technology. This compound is a promising, yet underexplored, precursor for the synthesis of a variety of functional materials. Its solubility and decomposition characteristics could offer advantages over more common precursors.

Future research should investigate its utility in fabricating materials such as:

Zinc Oxide (ZnO) Nanoparticles and Thin Films: ZnO is a wide-bandgap semiconductor with applications in electronics, optoelectronics, and photocatalysis. nih.gov The choice of precursor significantly impacts the properties of the resulting ZnO. Studies have shown that ZnO nanoparticles derived from zinc acetate can exhibit enhanced photocatalytic and biological activity due to reduced crystal size and increased surface area. nih.govnih.gov The decomposition of this compound could potentially yield high-purity ZnO films or nanoparticles at different processing temperatures compared to other precursors, possibly influencing their morphology and defect structure. rsc.orgnih.gov Its use in deposition techniques like Atomic Layer Deposition (ALD) or Chemical Vapor Deposition (CVD) is a fertile area for investigation. nih.govresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with ultra-high porosity, making them ideal for gas storage, separation, and catalysis. rsc.orgresearchgate.net Zinc is a common metal node in many well-known MOFs, such as the ZIF and MOF-5 series. researchgate.netnih.gov The use of this compound as a zinc source could lead to novel MOF topologies or influence the kinetics of crystal growth. Furthermore, incorporating it into bimetallic MOF synthesis could create materials with enhanced catalytic or adsorptive properties due to the synergistic effects between the different metal centers. nih.govnih.gov

MaterialPotential ApplicationAdvantage of this compound as Precursor
ZnO NanoparticlesPhotocatalysis, AntimicrobialsControlled decomposition may lead to unique particle morphologies and enhanced surface reactivity. nih.govnih.gov
ZnO Thin FilmsTransparent Conductors, SensorsPotential for low-temperature deposition of high-purity films via CVD or solution-based methods. nih.govrsc.org
Metal-Organic Frameworks (MOFs)Gas Storage, Catalysis, SeparationMay enable the formation of novel framework structures or bimetallic systems with tailored properties. nih.govmdpi.com

Deeper Computational and Mechanistic Insights for Predictive Compound Design

To unlock the full potential of this compound, a fundamental understanding of its behavior at the molecular level is essential. Deeper computational and mechanistic studies will be crucial for moving from empirical discovery to predictive design of new catalysts and materials.

Future research efforts in this domain should include:

Density Functional Theory (DFT) Studies: DFT calculations can provide invaluable insights into the electronic structure of the zinc complex. nih.govnih.gov These studies can quantify the Lewis acidity of the zinc center, model its interaction with various substrates and ligands, and predict the stability of reaction intermediates and transition states. Such calculations have been successfully used to understand substituent effects in zinc porphyrin sensitizers and to rationalize reaction outcomes in other catalytic systems. acs.orgnih.gov

Mechanistic Investigations: Detailed kinetic and spectroscopic studies (e.g., in-situ NMR, IR) are needed to elucidate the reaction pathways for catalysis involving this compound. Understanding the precise mechanism—whether it involves monomeric or dimeric species, the role of solvent, and the nature of the rate-determining step—is critical for optimizing reaction conditions and catalyst performance. mdpi.comnih.gov

Predictive Modeling: The ultimate goal is to integrate computational and experimental data to build predictive models. These models would allow researchers to screen potential ligands or substrates in silico, identify promising candidates for synthesis, and accelerate the discovery of new applications for this compound and its derivatives.

Area of InvestigationComputational/Mechanistic TechniqueAnticipated Insight
Electronic StructureDensity Functional Theory (DFT)Quantification of Lewis acidity; understanding of metal-ligand bonding. nih.gov
Reaction PathwaysTransition State Searching, In-situ SpectroscopyIdentification of key intermediates and rate-determining steps; elucidation of the catalytic cycle. mdpi.com
Ligand/Substrate InteractionMolecular Docking, Energy Decomposition AnalysisRationalization of substrate specificity and enantioselectivity; guide for ligand design.
Material GrowthKinetic Monte Carlo, Molecular DynamicsSimulation of nanoparticle formation or MOF assembly from the precursor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.